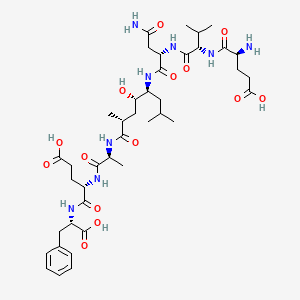![molecular formula C5H3ClN4 B1583625 4-Cloro-3H-[1,2,3]triazolo[4,5-c]piridina CAS No. 36258-82-9](/img/structure/B1583625.png)
4-Cloro-3H-[1,2,3]triazolo[4,5-c]piridina
Descripción general
Descripción
“4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of triazolopyridines . It is an organic sensitizer for high-performance solar cells due to the formation of a D-A-π-A organic core where D is the electron donor, A is the electron acceptor, and π is the conjugated spacer between them .
Synthesis Analysis
The synthesis of triazolopyridines and its derivatives involves various synthetic approaches. For instance, the synthesis of triazolothiadiazine and its derivatives involves the reaction of Schiff’s bases with ethyl chloroacetate in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine” can be viewed using Java or Javascript . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine” include a density of 1.7±0.1 g/cm3, boiling point of 458.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a molar refractivity of 37.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Agentes Antibacterianos
4-Cloro-3H-[1,2,3]triazolo[4,5-c]piridina: los derivados se han sintetizado y evaluado por su actividad antibacteriana. Estos compuestos han mostrado actividades antibacterianas moderadas a buenas contra bacterias Gram-positivas y Gram-negativas. Por ejemplo, ciertos derivados exhibieron actividades antibacterianas superiores, que fueron comparables al agente antibacteriano de primera línea ampicilina .
Química Medicinal
En química medicinal, estos compuestos se han utilizado por sus posibles efectos inhibidores sobre proteínas como c-Met, que está involucrada en la progresión del cáncer. También exhiben actividad moduladora del GABA A, que es significativa en el tratamiento de diversos trastornos neurológicos .
Sondas Fluorescentes
Las propiedades estructurales únicas de This compound la hacen adecuada para su uso como sonda fluorescente. Esta aplicación es particularmente útil en la obtención de imágenes biológicas y el diagnóstico, donde se requiere la detección y visualización de moléculas biológicas específicas .
Unidades Estructurales de Polímeros
Estos compuestos se han incorporado a polímeros, que se utilizan en las células solares. La estructura heterocíclica contribuye a la capacidad de los polímeros para absorber la luz y convertirla en energía eléctrica, lo que mejora la eficiencia de las células solares .
Sensibilizadores Orgánicos para Células Solares
This compound: se ha reportado como un sensibilizador orgánico para células solares de alto rendimiento. Forma un núcleo orgánico D-A-π-A, donde D es el donador de electrones, A es el aceptor de electrones y π es el espaciador conjugado, que es crucial para el rendimiento de la célula solar .
Síntesis de Heterociclos que Contienen Nitrógeno
El compuesto también es fundamental en la síntesis de heterociclos que contienen nitrógeno, que son estructuras fundamentales en muchos compuestos y fármacos fisiológicamente activos. Estos heterociclos son esenciales en el desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios .
Propiedades
IUPAC Name |
4-chloro-2H-triazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTXJCPJDJUCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300808 | |
| Record name | 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36258-82-9 | |
| Record name | 36258-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-3h-[1,2,3]triazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine nucleosides?
A1: The research primarily focuses on the antiviral and antitumor potential of 8-aza-3-deazapurine nucleosides, with 4-chloro-3H-[1,2,3]triazolo[4,5-c]pyridine serving as a precursor for their synthesis. While most synthesized compounds did not show activity against HIV-1, interesting results were observed for other viruses and tumor cells. For instance, the ribonucleoside derivative, 4-chloro-2-(β-D-ribofuranosyl)-2H-1,2,3-triazolo[4,5-c]pyridine (9) displayed activity against Coxsackie B1 virus []. Additionally, 6-chloro derivatives of 8-aza-3-deazapurine ribo- and 2′-deoxyribonucleosides exhibited some activity against LoVo human colon adenocarcinoma cells [].
Q2: How was the structure of the synthesized nucleosides confirmed in the study?
A2: The researchers employed a combination of techniques to ascertain the structure of the synthesized nucleosides. These techniques included:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















